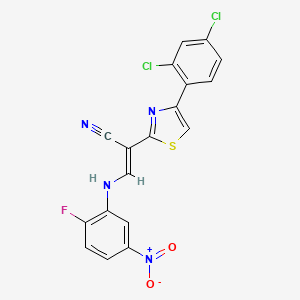
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN4O2S and its molecular weight is 435.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a thiazole derivative known for its diverse biological activities. This article provides an overview of its biological properties, including its antitumor, antimicrobial, and antiparasitic activities, along with structure-activity relationships (SAR) that elucidate the mechanisms behind its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C24H16Cl2N4O5S, with a molecular weight of approximately 543.38g/mol. The structural features include:
- Thiazole moiety : Contributes to the compound's biological activity.
- Dichlorophenyl group : Enhances potency through electronic effects.
- Acrylonitrile functionality : May play a role in interaction with biological targets.
Antitumor Activity
Several studies have reported the antitumor potential of thiazole derivatives, including this compound. The presence of electron-withdrawing groups such as fluorine and nitro enhances cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound exhibits IC50 values ranging from 1.61μg/mL to 10–30μM against different cancer cell lines, indicating significant cytotoxic effects compared to standard treatments like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. The compound's structure allows it to interact effectively with bacterial enzymes and membranes:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits metabolic pathways.
- Comparison with Standards : Some derivatives have demonstrated comparable or superior activity to established antibiotics like norfloxacin .
Antiparasitic Activity
Research indicates that thiazole derivatives can exhibit potent antiparasitic effects:
- Activity Against Parasites : The compound has been evaluated for its effectiveness against parasites such as Entamoeba histolytica and Giardia intestinalis, showing IC50 values lower than those of standard antiparasitic drugs .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical structural components that influence the biological activity of the compound:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Substituents : Electron-withdrawing groups (e.g., Cl, F) significantly improve activity by stabilizing reactive intermediates during biological interactions.
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole moiety | Essential for cytotoxicity |
| Electron-withdrawing groups | Enhance potency |
| Acrylonitrile group | Potential target interaction |
Case Studies
- Antitumor Efficacy : A study demonstrated that compounds similar to this thiazole derivative exhibited selective cytotoxicity against human glioblastoma cells, suggesting potential for targeted cancer therapy .
- Antimicrobial Testing : In vitro tests revealed that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Antiparasitic Evaluation : The compound's efficacy against Giardia was assessed in laboratory settings, showing promising results that warrant further investigation into clinical applications .
科学的研究の応用
Anticancer Activity
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been explored for its efficacy against various cancer cell lines:
- Mechanism of Action : Thiazole compounds often inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division. This action can lead to apoptosis in cancer cells.
-
Case Study Findings :
- A study reported that thiazole derivatives showed moderate anti-proliferative effects on different cancer cell lines. Specifically, compounds similar to the target compound demonstrated IC50 values indicating effective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .
- Another research highlighted that thiazole-integrated pyridine derivatives exhibited promising anticancer potential, with one derivative showing an IC50 of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Thiazoles are known to possess antibacterial and antifungal properties:
- Research Insights : A range of thiazole derivatives were synthesized and tested against various microbial strains, showing significant inhibition rates . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy.
Other Biological Activities
Beyond anticancer and antimicrobial applications, thiazoles have been implicated in other therapeutic areas:
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antitubercular Activity : Recent investigations into amino thiazoles have indicated potential activity against Mycobacterium tuberculosis, with certain derivatives showing promising results .
Summary of Biological Activities
特性
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)17-9-28-18(24-17)10(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATHSBTYULSHLR-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













